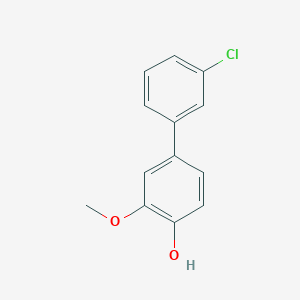
5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% (5-3CF2MP95) is an organic compound with a wide range of applications in the scientific research field. It is a phenolic compound, formed by combining five carbon atoms, three nitrogen atoms, two fluorine atoms, and two oxygen atoms, and has a molecular weight of 212.22 g/mol. 5-3CF2MP95 is a highly reactive compound, and is mainly used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in organic chemistry.
Wirkmechanismus
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is based on its reactivity and stability. It is a highly reactive compound, and its reactivity is due to its electron-rich nature. The electron-rich nature of 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% allows it to form strong bonds with other molecules, and this allows it to act as a catalyst in organic synthesis. The stability of 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is due to its electron-withdrawing nature, which makes it resistant to oxidation and degradation.
Biochemical and Physiological Effects
5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to have any toxic effects, and there is no evidence to suggest that it is carcinogenic or mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments is its reactivity and stability. It is a highly reactive compound, which makes it useful as a catalyst in organic synthesis. It is also highly stable, which makes it resistant to oxidation and degradation. However, it is important to note that 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is a highly reactive compound, and it should be handled with care.
Zukünftige Richtungen
The future directions for 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% include further research into its reactivity and stability, as well as its potential applications in the synthesis of pharmaceuticals, polymers, and nanomaterials. Additionally, further research could be conducted into its potential toxic effects, as well as its potential uses in biochemistry and physiology. Finally, further research could be conducted into its potential applications in the field of green chemistry, as it could be used as an alternative to more hazardous compounds.
Synthesemethoden
5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 2-fluoro-3-cyanophenol with sodium nitrite in an aqueous solution of sodium hydroxide. The second step involves the addition of methanol to the reaction mixture. The reaction mixture is then heated and stirred, and the product is extracted with ethyl acetate. The final step involves the purification of the product by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is widely used in scientific research, mainly due to its reactivity and stability. It has been used in the synthesis of various organic compounds, such as aryl nitriles, aryl amines, and aryl sulfonamides. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-depressants. It has also been used in the synthesis of polymers and nanomaterials, such as carbon nanotubes and graphene.
Eigenschaften
IUPAC Name |
2-fluoro-3-(3-hydroxy-4-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-13-6-5-9(7-12(13)17)11-4-2-3-10(8-16)14(11)15/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBKGHXJDRAGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2F)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685549 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261989-31-4 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














